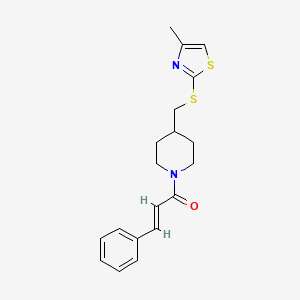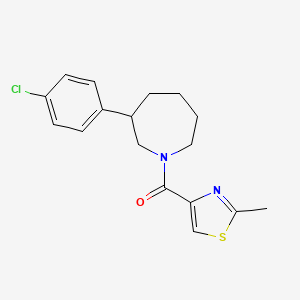
(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone, also known as CM-346, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1. Potential in Human Dihydroorotate Dehydrogenase Inhibition
Research has shown that derivatives of the compound, specifically those involving triazole, have potential as inhibitors of human dihydroorotate dehydrogenase (HsDHODH). Structural optimization of these compounds can lead to significant inhibition, with one derivative displaying high potency with an IC50 value of 1.50 μmol·L−1. This opens avenues for its application in the medical field, particularly in the treatment of diseases related to HsDHODH activity (Gong, Liu, Qi, Li, Zhu, & Zhao, 2017).
2. Luminescence Switching Properties
A study on a closely related molecule, (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone, demonstrated its ability to switch between delayed fluorescence and room-temperature phosphorescence. This characteristic makes it a potential candidate for applications in optoelectronics, such as in the development of new types of organic light-emitting diodes (OLEDs) (Wen, Xiao, Liu, Tian, De, Lu, Yang, Zou, Lv, Zhang, Su, & Yang, 2021).
3. Anticancer and Antimicrobial Properties
Various derivatives of the compound have been synthesized and shown to possess significant anticancer and antimicrobial activities. For instance, new 1,3-oxazole clubbed pyridyl-pyrazolines have demonstrated potential in combating cancer and microbial infections. This suggests a promising role for these compounds in pharmaceutical developments (Katariya, Vennapu, & Shah, 2021).
4. Antioxidant Properties
Studies have also shown that derivatives of this compound, particularly those involving bromophenols, possess significant antioxidant properties. These activities were evaluated against various standards, indicating their potential use as natural antioxidants in health and nutrition (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
5. Molecular Docking Studies
Molecular docking studies of various derivatives of this compound reveal their potential antibacterial activity. These studies help in understanding the interaction of the compounds with bacterial enzymes, paving the way for the development of new antibiotics (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBFWJCYZIRESU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)


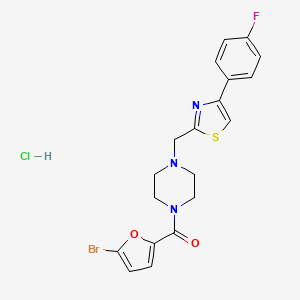

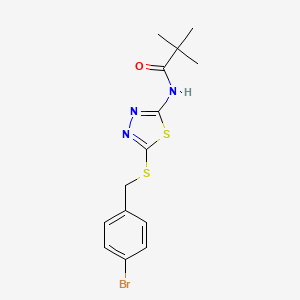
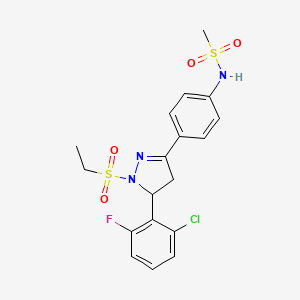
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B2383201.png)
![N-Ethyl-N-[2-oxo-2-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2383202.png)
![N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2383203.png)

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2383211.png)

